

# cevipabulin investigational drug background

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## Compound Focus: Cevipabulin

CAS No.: 849550-05-6

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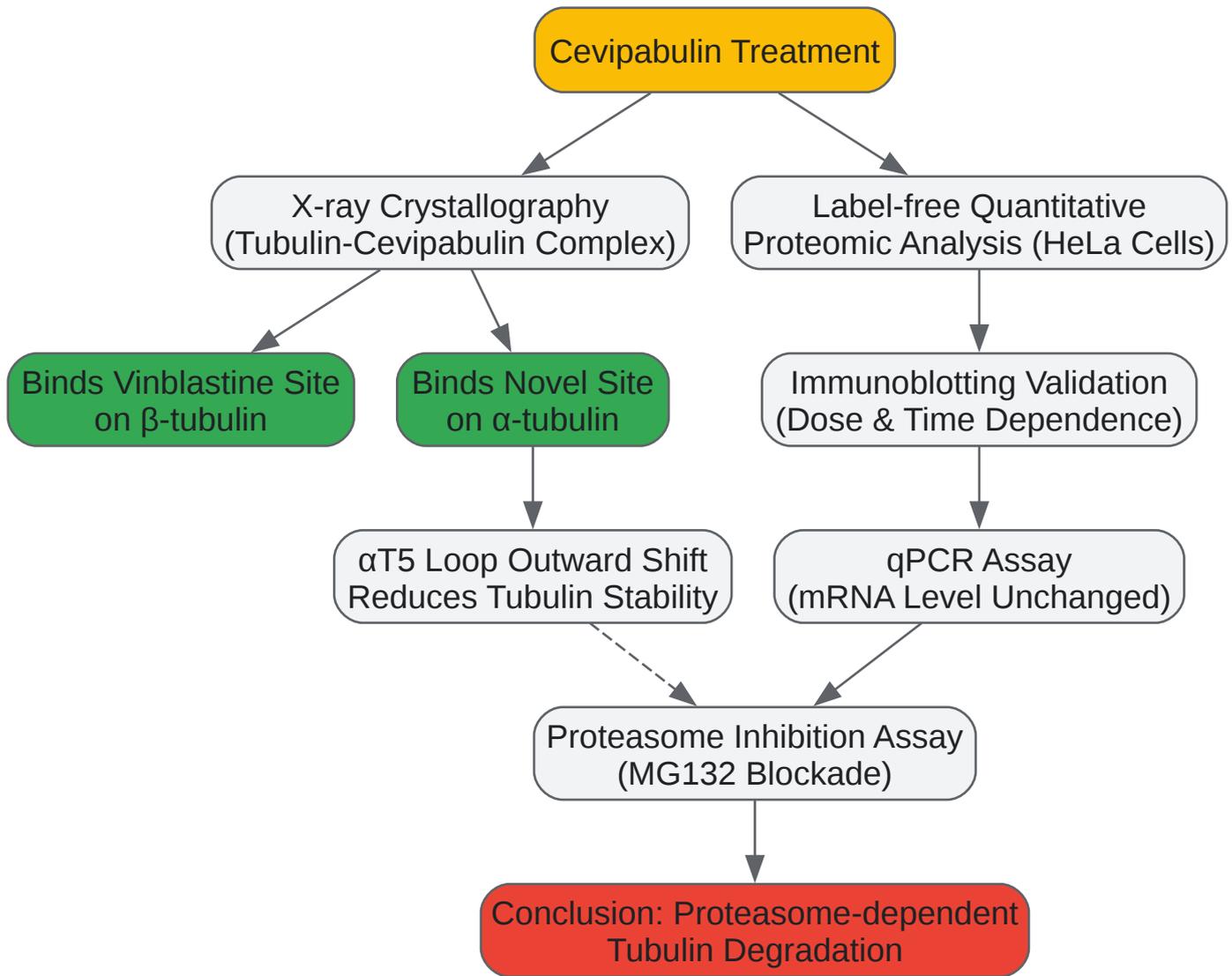
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## Mechanism of Action and Key Experiments

**Cevipabulin** exhibits a novel and dual mechanism of action that distinguishes it from classical microtubule-targeting agents.

- **Dual Binding Sites:** Initially characterized as a vinca-site binder that paradoxically promotes tubulin polymerization, recent structural biology studies reveal that **cevipabulin simultaneously binds to two distinct sites** [1]:
  - The classic **vinblastine site** on  $\beta$ -tubulin.
  - A **novel seventh site** on  $\alpha$ -tubulin. Binding at this novel site pushes the  $\alpha$ T5 loop outward, making the non-exchangeable GTP potentially exchangeable, which reduces tubulin stability [1].
- **Cellular Effect: Tubulin Degradation:** Treatment with **cevipabulin** leads to a significant, selective down-regulation of  $\alpha$ - and  $\beta$ -tubulin protein levels in cancer cells, without affecting their mRNA levels. This degradation is **proteasome-dependent**, as it can be blocked by the proteasome inhibitor MG132 [1].

The following diagram illustrates the experimental workflow and mechanistic pathway by which **cevipabulin** induces tubulin degradation, as revealed by key studies.



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The key experiments that elucidated this mechanism are detailed below.

Experiment	Methodology Details	Key Findings
X-ray Crystallography [1]	Soaking cevipabulin into T2R-TTL tubulin crystals. Structure solved at 2.6 Å resolution.	Revealed two cevipabulin molecules bound per tubulin dimer: one at the <b>vinblastine site</b> and one at a <b>novel site on α-tubulin</b> .
Label-free Quantitative	HeLa cells treated with cevipabulin for <b>6 hours</b> . Analysis of protein	Showed significant and selective down-regulation of <b>α-tubulin, β-tubulin, and</b>

Experiment	Methodology Details	Key Findings
Proteomics [1]	level changes.	their isoforms.
Immunoblotting (Western Blot) [1]	Dose-dependent and time-dependent analysis in multiple cancer cell lines (HeLa, Hct116, H460, SU-DHL-6).	Confirmed <b>reduction of tubulin protein</b> is a common, dose-dependent consequence of treatment.
Quantitative PCR (qPCR) [1]	Measurement of $\alpha$ - and $\beta$ -tubulin mRNA levels in treated vs. untreated cells.	<b>No change in tubulin mRNA levels</b> , indicating a post-transcriptional mechanism for protein loss.
Proteasome Inhibition Assay [1]	Pre-treatment with proteasome inhibitor <b>MG132</b> followed by cevipabulin.	<b>MG132 completely blocked</b> cevipabulin-induced tubulin degradation, proving proteasome pathway involvement.

## Preclinical and Clinical Status

- **Preclinical Profile:** **Cevipabulin** is stable, water-soluble, and can be administered both intravenously and orally. It demonstrated activity against various tumor models, including those resistant to paclitaxel and vincristine [2].
- **Clinical Development:** **Cevipabulin** advanced to Phase I clinical trials for the treatment of advanced solid tumors. However, development was discontinued after Phase I, and the drug has not been approved for marketing [3] [4] [5].

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